

# Application Notes and Protocols for Apoptosis Assay Using AT7867 Dihydrochloride

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## Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655

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## Introduction

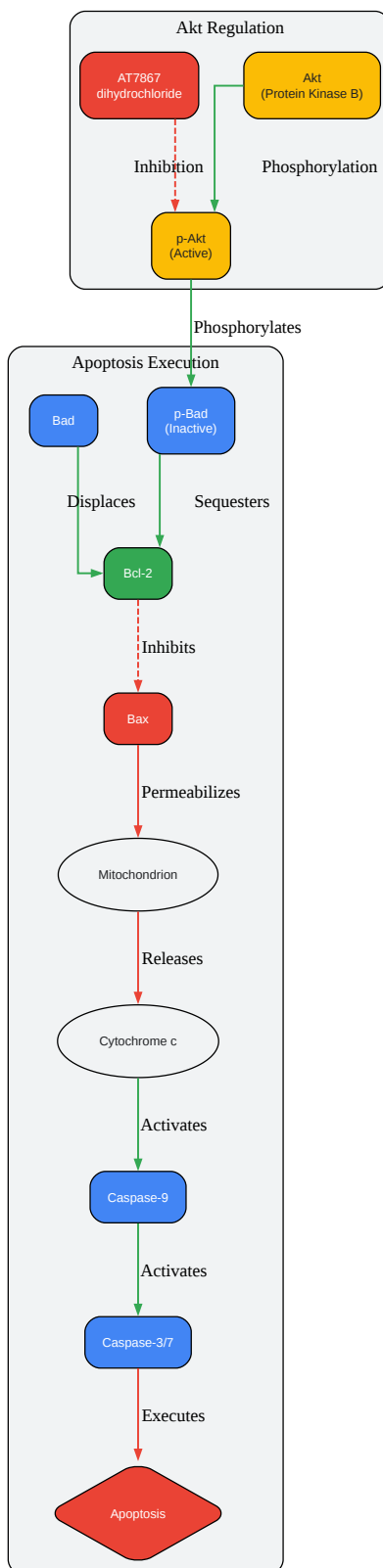
**AT7867 dihydrochloride** is a potent, ATP-competitive inhibitor of several AGC kinases, including Akt1/2/3 and p70S6K.[1] The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting Akt, AT7867 can disrupt these pro-survival signals, leading to the induction of apoptosis, or programmed cell death.[2] This makes AT7867 a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for assessing apoptosis induced by **AT7867 dihydrochloride** in cancer cell lines. The methodologies cover the detection of key apoptotic markers, from early-stage membrane changes to the activation of executioner caspases and DNA fragmentation.

## Mechanism of Action: AT7867-Induced Apoptosis

AT7867 primarily functions by inhibiting the phosphorylation and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic proteins, such as Bad, and preventing the release of cytochrome c from the mitochondria.[3][4] By inhibiting Akt, AT7867 effectively removes these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, which leads to mitochondrial outer membrane permeabilization (MOMP), the

release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[4][5][6]



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Caption: Signaling pathway of AT7867-induced apoptosis.

## Data Presentation

The following tables summarize the quantitative effects of **AT7867 dihydrochloride** on cancer cell lines.

Table 1: IC50 Values of AT7867 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
GCT	Soft Tissue Sarcoma	0.25
KP-N-YS	Neuroblastoma	0.31
SNU-423	Liver Hepatocellular Carcinoma	0.63
Ramos-2G6-4C10	Burkitt Lymphoma	0.71
SW1710	Bladder Carcinoma	0.72
IMR-5	Neuroblastoma	0.74
SU-DHL-5	B Cell Lymphoma	0.80
DOHH-2	B Cell Lymphoma	0.96
Hs-633T	Fibrosarcoma	0.99
OCI-AML2	Acute Myeloid Leukemia	1.03
MV-4-11	Leukemia	1.03
HCC1187	Breast Carcinoma	1.10
GDM-1	Acute Myeloid Leukemia	1.11
Hs-578-T	Breast Carcinoma	1.16
CHP-134	Neuroblastoma	1.22
Ca-Ski	Cervical Cancer	1.23
MHH-NB-11	Neuroblastoma	1.27
KARPAS-620	Myeloma	1.33
NALM-6	B Cell Leukemia	1.37
MRK-nu-1	Breast Carcinoma	1.40
HCT116 CSCs	Colorectal Cancer Stem-like Cells	20

HT29 CSCs	Colorectal Cancer Stem-like Cells	10
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Data sourced from Genomics of Drug Sensitivity in Cancer database and a study on colorectal cancer stem-like cells.[\[3\]](#)[\[7\]](#)

Table 2: Dose-Dependent Induction of Apoptosis by AT7867 in Colorectal Cancer Stem-like Cells (CSCs) after 24h Treatment

Cell Line	AT7867 Concentration ( $\mu$ M)	Total Apoptosis (%)
HCT116 CSCs	15	21.6
HCT116 CSCs	20	27.7
HT29 CSCs	5	17.4
HT29 CSCs	10	24.9

Data from a study on colorectal cancer stem-like cells, as determined by Annexin V/PI flow cytometry.[\[3\]](#)

## Experimental Protocols

The following are detailed protocols for commonly used apoptosis assays to be used in conjunction with AT7867 treatment.

### Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[8\]](#)[\[9\]](#)

Materials:

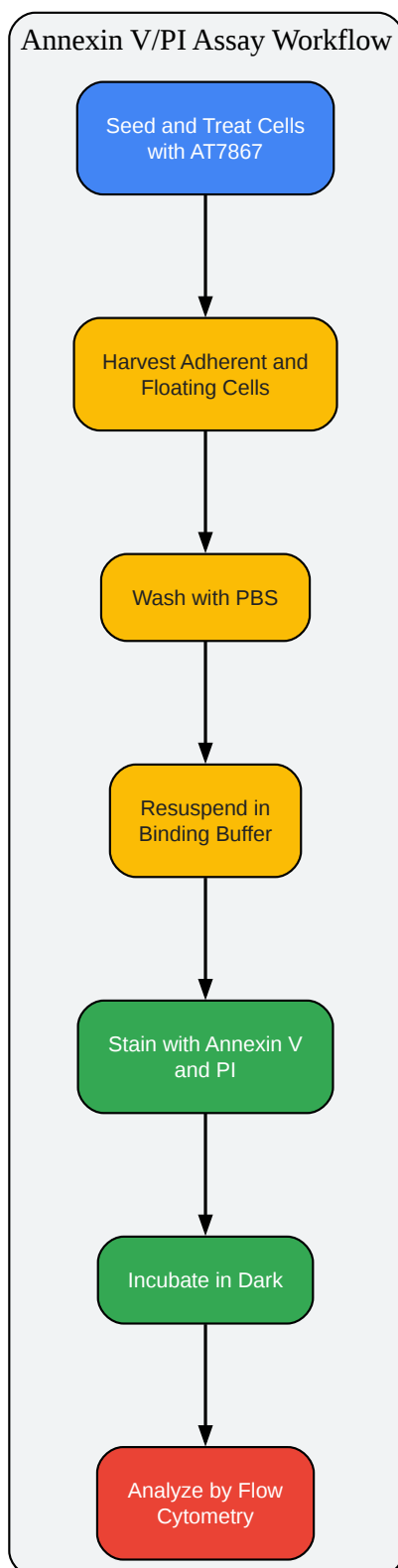
- **AT7867 dihydrochloride**
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)

- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>, pH 7.4)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Cell Seeding and Treatment:
  - Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
  - Allow cells to adhere overnight.
  - Treat cells with various concentrations of AT7867 (e.g., based on IC<sub>50</sub> values) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
- Cell Harvesting:
  - Carefully collect the culture medium, which may contain floating apoptotic cells.
  - Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
  - Combine the detached cells with the collected medium.
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
  - Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 µL of the cell suspension to a flow cytometry tube.
  - Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

- Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., FITC and PI).
  - Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.
  - Acquire data for at least 10,000 events per sample.
  - Analyze the data to quantify the percentage of cells in each quadrant:
    - Lower-left (Annexin V- / PI-): Viable cells
    - Lower-right (Annexin V+ / PI-): Early apoptotic cells
    - Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
    - Upper-left (Annexin V- / PI+): Necrotic cells



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Caption: Annexin V/PI apoptosis assay workflow.



## Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. [\[10\]](#)[\[11\]](#)

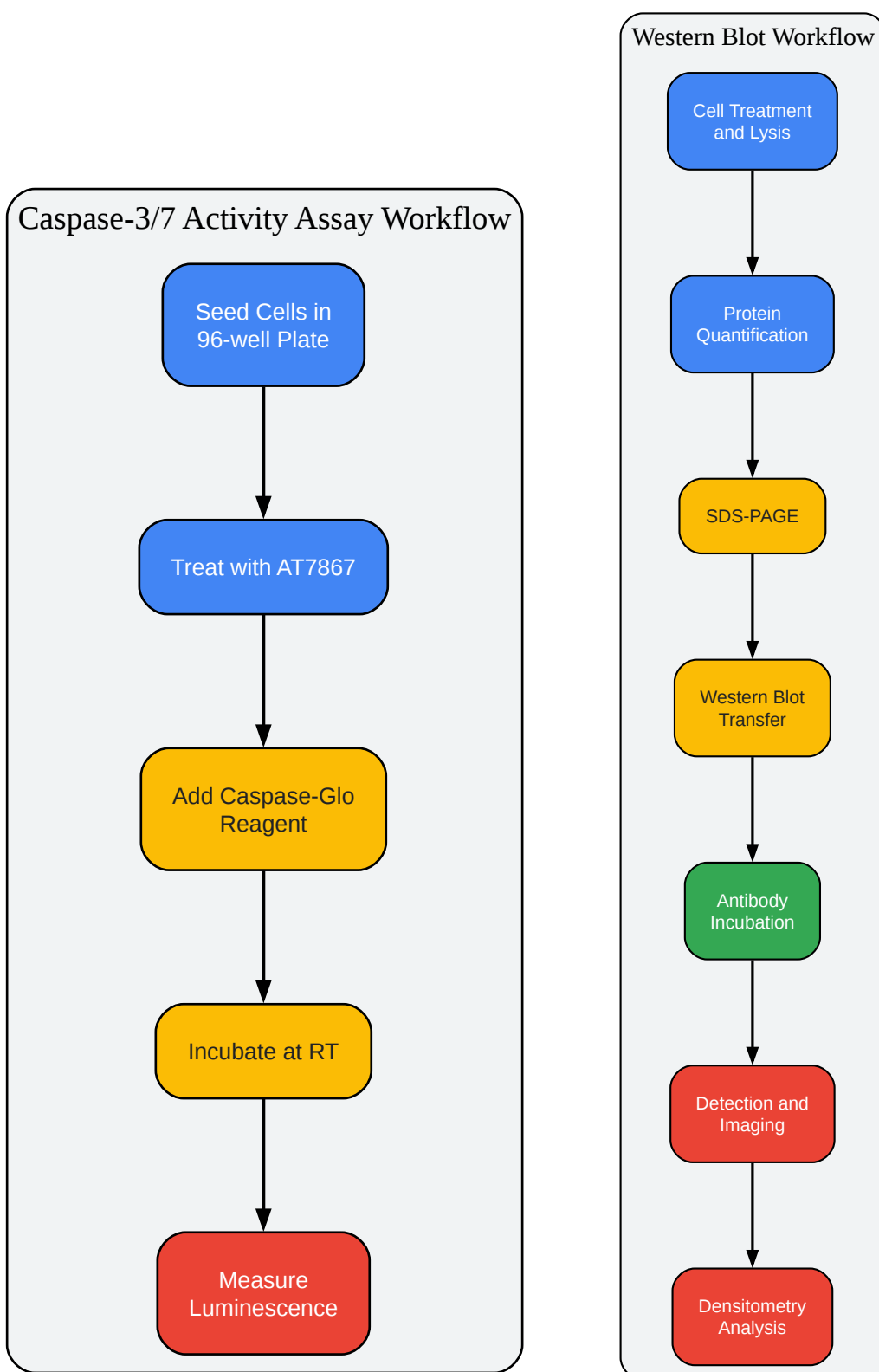
Materials:

- **AT7867 dihydrochloride**
- Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
- White-walled 96-well plates
- Luminometer

Protocol:

- Cell Seeding and Treatment:
  - Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  - Allow cells to adhere overnight.
  - Treat cells with a serial dilution of AT7867 and a vehicle control for the desired time.
- Assay Procedure:
  - Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
  - Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
  - Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
  - Incubate the plate at room temperature for 1-3 hours, protected from light.
- Data Acquisition:
  - Measure the luminescence of each well using a luminometer.

- The luminescent signal is proportional to the amount of caspase-3/7 activity.
- Data Analysis:
  - Subtract the average background luminescence (from wells with no cells) from all other measurements.
  - Calculate the fold-change in caspase activity relative to the vehicle-treated control.



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